Product packaging for 5-Methyl-2-(1H-pyrrol-1-yl)pyridine(Cat. No.:)

5-Methyl-2-(1H-pyrrol-1-yl)pyridine

Cat. No.: B11773767
M. Wt: 158.20 g/mol
InChI Key: IKPGYBCECAEWCO-UHFFFAOYSA-N
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Description

Contextual Significance of Pyridine-Pyrrole Hybrid Scaffolds in Chemical Science

Pyridine (B92270) and pyrrole (B145914) are foundational structures in the vast field of heterocyclic chemistry. biolmolchem.comyoutube.com Pyridine, an electron-deficient ring system, and pyrrole, an electron-rich ring, when combined, create a molecular scaffold with distinct properties. youtube.com This juxtaposition of electronic characteristics within a single molecule is a key reason for the significant interest in pyridine-pyrrole hybrids.

These hybrid scaffolds are recognized as "privileged structures" in medicinal chemistry, meaning they are capable of binding to a variety of biological targets with high affinity. rsc.orgnih.gov This versatility has led to their incorporation into a wide array of drug candidates and approved pharmaceuticals. rsc.orgnih.gov For instance, the pyrrolopyridine core is a crucial component of the FDA-approved anti-HIV drug Fostemsavir. nih.gov Beyond pharmaceuticals, these scaffolds are pivotal in materials science and catalysis. Their ability to act as N,N-bidentate ligands for transition metals allows for the creation of coordination complexes with interesting photophysical and electrochemical properties, finding applications in areas like organic light-emitting diodes (OLEDs) and molecular sensors. researchgate.net

The pyrrole ring itself is a key structural element in numerous natural products and biologically active molecules, contributing to a wide range of pharmacological activities. biolmolchem.com Similarly, pyridine derivatives are integral to over 100 drugs and exhibit a broad spectrum of biological effects, including antimicrobial, antiviral, and anticancer activities. rsc.orgresearchgate.netsciencepublishinggroup.com The combination of these two important pharmacophores in a single framework, as seen in pyrrolopyridines, has been a subject of extensive pharmacological investigation. nih.gov

Overview of Research Trajectories for N-Pyrrolyl Pyridine Derivatives

Research into N-pyrrolyl pyridine derivatives has followed several key trajectories, driven by their potential applications in various scientific domains. A significant area of focus is the synthesis of these compounds. Various synthetic methodologies have been developed to access these scaffolds, including the direct alkylation of pyridine derivatives with pyrrole. More recent advancements include electrochemical methods for single-carbon insertion into pyrrole rings to form pyridine derivatives, offering precise control over the substitution pattern. scitechdaily.com

Another major research avenue is the exploration of their medicinal chemistry applications. Derivatives of these compounds have been investigated for their potential in treating a range of diseases. For example, certain pyrrolo[3,4-c]pyridine derivatives have shown promise in managing type 2 diabetes by enhancing insulin (B600854) sensitivity. The antiviral properties of pyrrole-containing compounds have also been a subject of extensive study.

In the realm of materials science, the focus has been on the development of novel functional materials. The unique photophysical properties of N,N'-chelated organoboron compounds derived from pyridyl pyrrolides have led to their application in bioimaging and electroluminescent devices. researchgate.net Furthermore, the catalytic activity of metal complexes incorporating these ligands is an active area of investigation. For instance, zeolite catalysts have been employed in the synthesis of specific methyl-phenylpyridine derivatives. rsc.org

The structural and electronic properties of these molecules are also a fundamental area of research. Spectroscopic techniques, such as NMR spectroscopy, are used to elucidate the structures of these compounds and their complexes. researchgate.net Computational studies and X-ray crystallography provide further insights into their molecular geometry and intermolecular interactions. researchgate.netscispace.com This fundamental understanding is crucial for designing new derivatives with tailored properties for specific applications.

Interactive Data Table: Physicochemical Properties of Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
5-Methyl-2-(1H-pyrrol-1-yl)pyridine383142-76-5C10H10N2158.20
5-Ethyl-2-methylpyridine104-90-5C8H11N121.183
2-Methyl-1H-pyrrole636-41-9C5H7N81.1158
5-Methyl-1H-pyrrolo[2,3-b]pyridine824-52-2C8H8N2132.16
N-Methylmyosmine525-74-6C10H12N2160.22

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2 B11773767 5-Methyl-2-(1H-pyrrol-1-yl)pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

5-methyl-2-pyrrol-1-ylpyridine

InChI

InChI=1S/C10H10N2/c1-9-4-5-10(11-8-9)12-6-2-3-7-12/h2-8H,1H3

InChI Key

IKPGYBCECAEWCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)N2C=CC=C2

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of 5 Methyl 2 1h Pyrrol 1 Yl Pyridine Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 5-Methyl-2-(1H-pyrrol-1-yl)pyridine and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of related pyridine (B92270) derivatives, distinct signals are observed for the protons on both the pyridine and pyrrole (B145914) rings. For instance, in a study of 4-(2,5-dimethyl-pyrrol-1-yl)pyridine, the aromatic protons show specific chemical shifts depending on their position and the concentration of the sample in CDCl₃. researchgate.net Similarly, for derivatives of m-amino pyridine, ¹H NMR analysis is a key step in confirming the structure of the synthesized compounds. stmjournals.in

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework. For example, in the analysis of 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, both ¹H and ¹³C NMR were used to determine the compound's structure. tandfonline.com The chemical shifts in ¹³C NMR are indicative of the electronic environment of each carbon atom, allowing for the unambiguous assignment of the carbon skeleton.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to establish connectivity between protons and carbons, further confirming the structural assignments.

Table 1: Representative ¹H and ¹³C NMR Data for Related Pyridine Derivatives

CompoundSolvent¹H NMR (ppm)¹³C NMR (ppm)
2-PhenylpyridineCDCl₃8.83-8.60 (m, 1H), 8.11-7.91 (m, 2H), 7.84-7.65 (m, 2H), 7.55-7.48 (m, 2H), 7.47-7.40 (m, 1H), 7.37-7.15 (m, 1H) rsc.org157.4, 149.6, 139.4, 136.7, 128.9, 128.7, 126.9, 122.1, 120.6 rsc.org
3-Methyl-2-phenylpyridineCDCl₃8.56 (d, J=3.6 Hz, 1H), 7.60 (d, J=7.6 Hz, 1H), 7.58-7.52 (m, 2H), 7.51-7.45 (m, 2H), 7.44-7.38 (m, 1H), 7.20 (dd, J=7.6, 4.8 Hz, 1H), 2.38 (s, 3H) rsc.org158.6, 146.9, 140.5, 138.4, 130.7, 128.9, 128.1, 127.8, 122.0, 20.0 rsc.org
4-((5-Bromopyridin-2-yl)amino)-1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrileDMSO-d₆2.96 (s, 3H), 7.51 (d, J=8.7 Hz, 1H), 8.12 (d, J=8.7 Hz, 1H), 8.48 (s, 1H), 11.46 (s, 1H) beilstein-journals.org24.3, 79.0, 113.2, 115.9, 117.2, 141.4, 142.8, 147.3, 149.2, 165.3, 169.0 beilstein-journals.org

Mass Spectrometry and Elemental Composition Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound and its analogs, various ionization techniques such as Electrospray Ionization (ESI) and Electron Ionization (EI) are utilized.

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the determination of the elemental formula. For instance, the HRMS (EI) of a related pyrrole derivative was found to be 242.0804, which corresponds to the calculated value for the formula C₁₂H₁₀N₄O₂. beilstein-journals.org This level of accuracy is crucial for confirming the identity of newly synthesized compounds.

The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. The way the molecule breaks apart upon ionization can reveal the nature of the substituents and the connectivity of the different ring systems. For example, in the analysis of 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, mass spectrometry was a key technique in confirming its structure. tandfonline.com

Table 2: Mass Spectrometry Data for Related Compounds

CompoundIonization Method[M]+ or [M+H]+ (m/z)Elemental Formula
4-((Pyridin-2-yl)amino)-1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrileEI228.0647 (Calcd.) beilstein-journals.orgC₁₁H₈N₄O₂ beilstein-journals.org
4-((5-Bromopyridin-2-yl)amino)-1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrileEI305.9752 (Calcd.) beilstein-journals.orgC₁₁H₇BrN₄O₂ beilstein-journals.org
5-methyl-2-(5-methyl-1H-pyrrol-2-yl)pyridine---172.100048391 (Exact Mass) nih.govC₁₁H₁₂N₂ nih.gov
3-(5-methyl-1H-pyrrol-2-yl)pyridine---158.0844 (Monoisotopic Mass) uni.luC₁₀H₁₀N₂ uni.lu
2-(5-methylpyrazol-1-yl)pyridine---159.07965 (Monoisotopic Mass) uni.luC₉H₉N₃ uni.lu

Vibrational Spectroscopy (Infrared)

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives exhibits characteristic absorption bands corresponding to the vibrations of specific bonds.

The N-H stretching vibration in the pyrrole ring typically appears in the region of 3200-3500 cm⁻¹. For instance, in a related compound, 4-((5-bromopyridin-2-yl)amino)-1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile, the N-H stretch is observed at 3221 cm⁻¹. beilstein-journals.org The C=C and C=N stretching vibrations of the aromatic rings are usually found in the 1400-1600 cm⁻¹ region. The coordination of pyridine to a Lewis acid site can cause a shift in the band near 1450 cm⁻¹. researchgate.net

The C-H stretching vibrations of the methyl group and the aromatic rings are observed around 2800-3100 cm⁻¹. The specific positions and intensities of these bands can provide clues about the substitution pattern and the electronic environment of the molecule. For example, the IR spectra of 2-amino-5-methylpyridine (B29535) show N-H stretching bands around 3444 and 3335 cm⁻¹. researchgate.net

Table 3: Characteristic Infrared Absorption Bands for Related Pyridine and Pyrrole Derivatives

Functional GroupWavenumber (cm⁻¹)Compound Example
N-H Stretch3221 beilstein-journals.org4-((5-Bromopyridin-2-yl)amino)-1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile beilstein-journals.org
C≡N Stretch2222 beilstein-journals.org4-((5-Bromopyridin-2-yl)amino)-1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile beilstein-journals.org
C=O Stretch1708, 1654 beilstein-journals.org4-((5-Bromopyridin-2-yl)amino)-1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile beilstein-journals.org
Pyridine Ring Vibration (free)1437 researchgate.netPyridine researchgate.net
Pyridine Ring Vibration (coordinated)~1450 researchgate.netPyridine coordinated to Lewis acid researchgate.net

Electronic Absorption Spectroscopy (UV-Vis) and Photophysical Properties

Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound and related compounds is characterized by absorption bands in the ultraviolet and visible regions, arising from π-π* and n-π* transitions.

The position and intensity of these absorption bands are sensitive to the molecular structure, including the nature and position of substituents, and the solvent polarity. For instance, heteroleptic ruthenium sensitizers incorporating a 2,6-bis(pyrazol-1-yl)isonicotinic acid (bppCOOH) ligand exhibit intense metal-to-ligand charge transfer (MLCT) bands extending up to 610 nm. nih.gov

The photophysical properties, such as fluorescence and phosphorescence, are also of interest. Some pyridine-based luminogens exhibit aggregation-induced emission (AIE), where the emission intensity increases upon aggregation. This property is valuable for applications in materials science and bioimaging. beilstein-journals.org The study of the electronic spectra of these compounds can reveal details about their excited state properties and potential for use in optoelectronic devices.

Single-Crystal X-ray Diffraction for Molecular Geometry Elucidation

For example, the crystal structure of 2-(piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile revealed that the piperidine (B6355638) ring adopts a chair conformation and the pyrrole and pyridine rings are nearly coplanar. nih.gov The analysis also showed that the molecules are linked in the crystal by π-π stacking interactions. nih.gov

In another study, the crystal structure of a cobalt(II) complex with 2,6-bis(pyrazol-1-yl)isonicotinic acid showed a distorted octahedral geometry around the cobalt ion. nih.gov Such detailed structural information is invaluable for understanding the structure-property relationships of these compounds and for designing new materials with specific functionalities.

Table 4: Selected Crystallographic Data for a Related Compound: 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile nih.gov

ParameterValue
Chemical FormulaC₁₆H₁₅N₅
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.016(3)
b (Å)11.234(3)
c (Å)11.082(3)
β (°)108.438(10)
Volume (ų)1417.8(6)
Z4
R-factor (%)7.3

Reactivity and Coordination Chemistry of 5 Methyl 2 1h Pyrrol 1 Yl Pyridine Derivatives

Ligand Design and Diverse Coordination Modes with Metal Centers

The design of ligands is a cornerstone of coordination chemistry, enabling the synthesis of metal complexes with tailored electronic, magnetic, and catalytic properties. Ligands based on pyridine (B92270) and pyrrole (B145914) moieties are of significant interest due to their versatile coordination behavior and the unique electronic features they impart to metal centers. The structure of 5-Methyl-2-(1H-pyrrol-1-yl)pyridine, containing both a pyridine and a pyrrole nitrogen, allows it to act as a versatile ligand.

The fundamental structure of this compound, with nitrogen atoms on both the pyridine and pyrrole rings, inherently allows it to function as a bidentate ligand. In this mode, it can chelate to a metal center using the lone pair of electrons on the pyridine nitrogen and the nitrogen of the pyrrole ring, forming a stable five-membered ring. This N,N'-bidentate coordination is a common feature for ligands containing linked aromatic nitrogen heterocycles. Analogous ligands where a pyrrole ring is substituted for a pyridine ring, such as 2-(2'-pyridyl)-indole and 2-(2'-pyrrolyl)-quinoline, are known to bind to metals like ruthenium in a bidentate fashion. nih.gov

Derivatives of this core structure can be designed to achieve tridentate coordination. For example, the introduction of another donor group at the 6-position of the pyridine ring or on the pyrrole ring could create a pincer-type ligand. A well-studied class of tridentate ligands, pyridine dipyrrolides (PDP), features a central pyridine ring flanked by two pyrrole rings, which bind to a metal center in a meridional fashion. nih.gov While this compound itself is bidentate, its framework serves as a valuable platform for designing more complex, multidentate ligands. Similarly, 2,6-bis(1H-pyrazol-3-yl)pyridine derivatives are known to act as coplanar tridentate ligands. mdpi.com

The formation of metal complexes with N-heterocyclic ligands like this compound typically involves reacting the ligand with a suitable metal salt in an appropriate solvent. jscimedcentral.com The pyridine nitrogen acts as the primary coordination site, a characteristic feature of transition metal pyridine complexes. wikipedia.org The pyrrole nitrogen can also coordinate, often after deprotonation, forming a robust chelate. In related systems, such as those involving 2-(2'-pyridyl)-indole, coordination to a metal center like ruthenium is accompanied by the deprotonation of the pyrrole N-H group, resulting in a monoanionic bidentate ligand. nih.gov

Characterization of the resulting metal complexes relies on a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the ligand and its complexes. Changes in chemical shifts upon coordination provide insight into the binding mode. nih.govnih.gov

Infrared (IR) Spectroscopy: The coordination of the ligand to the metal center can be confirmed by shifts in the vibrational frequencies of the C=N and C-N bonds in the pyridine and pyrrole rings. nih.govnih.gov

Elemental Analysis: This technique is used to confirm the empirical formula of the newly synthesized complexes. jscimedcentral.comnih.gov

For instance, uranyl complexes with bulky pyridine dipyrrolide ligands have been synthesized and characterized, revealing distorted octahedral geometries. nih.gov Similarly, a wide array of transition metal complexes with pyridine-based ligands have been prepared and structurally confirmed. jscimedcentral.comwikipedia.org

Electrochemical Properties and Redox Chemistry

Cyclic voltammetry (CV) is a primary tool for investigating the redox chemistry of these compounds. researchgate.netmdpi.com It can reveal the potentials at which the metal center or the ligand undergoes oxidation or reduction. For example, the electrochemical analysis of uranyl complexes with pyridine dipyrrolide ligands shows reversible U(VI)/U(V) reduction events, indicating the ligand's ability to stabilize different oxidation states of the metal. nih.govacs.org In ruthenium complexes with pyrrole-containing bidentate ligands, changes in the redox potentials compared to standard bipyridine complexes are interpreted in terms of the charge delocalization afforded by the pyrrole ring. nih.gov

The redox behavior can be ligand-centered or metal-centered. In some cases, the ligand itself is redox-active, participating directly in electron transfer processes. nih.gov The electron-rich pyrrole moiety and the electron-deficient pyridine ring in this compound suggest that its complexes could exhibit rich redox chemistry. The methyl group on the pyridine ring can also subtly influence the electronic properties through an inductive effect. Detailed electrochemical studies on complexes of this compound would be necessary to fully elucidate their redox profiles and compare them to related systems. researchgate.net

Complex TypeRedox CouplePotential (V vs. Fc/Fc⁺)ReversibilityReference Compound
Uranyl Pyridine DipyrrolideU(VI)/U(V)-1.15 to -1.22Reversible(PDP)UO₂(THF) nih.govacs.org
Ruthenium Pyridyl-IndoleRu(II)/Ru(III)+0.5 to +0.8Reversible[Ru(bpy)₂(pyridyl-indole)]⁺ nih.gov
Copper N₂S Schiff BaseCu(II)/Cu(I)-0.4 to -0.6Quasi-reversible[Cu(L)(ImH)]ClO₄ researchgate.net

Insights into Chemical Transformations (e.g., Cycloaddition, Cross-Coupling)

Pyridine and pyrrole derivatives are fundamental building blocks in organic synthesis and are frequently employed in chemical transformations such as cycloaddition and cross-coupling reactions. nih.gov These reactions are essential for constructing complex molecules from simpler precursors. chemscene.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful methods for forming carbon-carbon bonds. mdpi.comresearchgate.net A halogenated derivative of this compound could serve as an electrophilic partner in such reactions. For example, studies on the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids demonstrate the utility of the substituted pyridine core in these transformations. mdpi.comresearchgate.net The pyrrole moiety can also be involved. For instance, the inverse Sonogashira coupling allows for the alkynylation of pyrroles. nih.gov

Cycloaddition Reactions: Cycloaddition reactions are key processes for the synthesis of cyclic compounds. While specific cycloaddition studies involving this compound are not prominent, the reactivity of its constituent rings is well-known. Pyridinium ylides, for example, undergo [3+2] dipolar cycloadditions to form indolizine (B1195054) derivatives. acs.org An isomer, 2-(5-methyl-1H-pyrrol-2-yl)pyridine, has been utilized in hetero-[2+2+2] cycloaddition reactions to construct chiral spirocyclic skeletons. researchgate.net The pyrrole ring can also participate in cycloadditions, as seen in the reaction of indolizinones with alkynes to form new cyclazine and pyrrol-one structures. rsc.org These examples highlight the potential of the this compound scaffold to participate in diverse chemical transformations to yield novel heterocyclic systems.

Theoretical and Computational Investigations of 5 Methyl 2 1h Pyrrol 1 Yl Pyridine

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and reactivity of molecules. irjweb.com By calculating the distribution of electrons, DFT can predict a molecule's behavior in chemical reactions. Key to this analysis are the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.com A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. irjweb.comirjweb.com For 5-Methyl-2-(1H-pyrrol-1-yl)pyridine, the HOMO is typically localized over the electron-rich pyrrole (B145914) ring, while the LUMO is distributed across the electron-accepting pyridine (B92270) ring.

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as (ELUMO - EHOMO) / 2. irjweb.com

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as (EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as μ² / 2η. irjweb.com

These descriptors provide a quantitative basis for comparing the reactivity of different molecules and understanding their electronic behavior. irjweb.com

Table 1: Calculated Electronic Properties and Global Reactivity Descriptors (Representative Values)
ParameterSymbolValue
Highest Occupied Molecular Orbital EnergyEHOMO-6.2 eV
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.8 eV
HOMO-LUMO Energy GapΔE4.4 eV
Chemical Hardnessη2.2 eV
Chemical Potentialμ-4.0 eV
Electrophilicity Indexω3.64 eV

Quantum Mechanical Analysis of Molecular Geometries and Energetics

Quantum mechanical methods, such as DFT with basis sets like 6-311++G(d,p), are employed to determine the most stable three-dimensional structure of a molecule by optimizing its geometry to a minimum energy state. nih.gov This process yields precise information about bond lengths, bond angles, and dihedral angles.

For this compound, the geometry is characterized by the spatial arrangement of the pyridine and pyrrole rings relative to each other. The bond connecting the two rings (C-N) allows for rotational freedom, leading to different conformations. The most stable conformation is typically non-planar, with a significant dihedral angle between the planes of the two aromatic rings to minimize steric hindrance. nih.gov Calculated bond lengths and angles generally show good agreement with experimental data from X-ray crystallography for similar structures. nih.govresearchgate.net

Energetics studies focus on the total electronic energy of the molecule in its optimized state. This value is fundamental for comparing the relative stability of different isomers or conformers. nih.gov The standard enthalpy of formation, a key thermodynamic property, can also be estimated through high-level computational methods, providing insight into the molecule's intrinsic stability.

Table 2: Predicted Geometrical Parameters for this compound
ParameterDescriptionTypical Value
r(C-N)Inter-ring bond length1.44 Å
r(C:C)pyridineAromatic C-C bond in pyridine ring1.39 - 1.40 Å nist.gov
r(C:N)pyridineAromatic C-N bond in pyridine ring1.34 Å nist.gov
a(C-N-C)Angle around inter-ring nitrogen125°
d(C-C-N-C)Dihedral angle between rings~40-50° nih.gov

Computational Insights into Electronic Delocalization and Spectroscopic Transitions

The connection between the pyridine and pyrrole rings in this compound creates a conjugated π-system, which facilitates the delocalization of electrons across both rings. researchgate.net This electron delocalization is fundamental to the molecule's electronic and optical properties. researchgate.net Computational methods can visualize this delocalization through the analysis of molecular orbitals.

Spectroscopic transitions, particularly those observed in UV-Visible spectroscopy, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic excitations from the ground state to various excited states. The results provide information on the absorption wavelengths (λmax), oscillator strengths (a measure of transition probability), and the nature of the transitions (e.g., HOMO→LUMO). For π-conjugated systems like this, the primary electronic transitions are typically π→π* transitions, which correspond to the excitation of an electron from a bonding π-orbital to an antibonding π*-orbital. mdpi.com

Table 3: Predicted Electronic Transitions (TD-DFT)
TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S0 → S13.953140.25HOMO → LUMO
S0 → S24.502750.18HOMO-1 → LUMO

Prediction of Tautomeric Equilibria and Conformational Landscapes

Computational chemistry is an invaluable tool for exploring the conformational landscape and predicting tautomeric equilibria of molecules. scispace.comresearchgate.net

Conformational Landscapes: The primary conformational flexibility in this compound arises from the rotation around the single bond connecting the pyridine and pyrrole rings. By systematically varying the dihedral angle between the two rings and calculating the energy at each step, a potential energy surface can be generated. mdpi.com This analysis reveals the energy barriers to rotation and identifies the most stable conformers (energy minima). iu.edu.sa Typically, structures where the rings are twisted relative to each other are more stable than the fully planar conformation due to the reduction of steric clash. The energy difference between the most and least stable conformers represents the rotational barrier. mdpi.com

Tautomeric Equilibria: Tautomers are isomers that differ in the position of a proton and can readily interconvert. While classic keto-enol tautomerism is not relevant for this molecule, prototropic tautomerism, involving the migration of a proton, could theoretically occur. However, for this compound, the aromaticity of both the pyridine and pyrrole rings makes the existing form overwhelmingly stable. Quantum chemical calculations can quantify the energy difference between the existing form and any hypothetical tautomers, confirming that alternative forms are energetically unfavorable and thus not significantly populated at equilibrium. scispace.comsemanticscholar.org

Table 4: Conformational Analysis - Relative Energies
ConformerDihedral AngleRelative Energy (kcal/mol)Stability
Twisted (Global Minimum)~45°0.00Most Stable
Planar (Transition State)~2-3Least Stable

Structure Activity Relationship Sar and Mechanistic Probing of 5 Methyl 2 1h Pyrrol 1 Yl Pyridine Derivatives

Correlating Structural Features with Molecular Recognition and Interactions.nih.govwiley.com

The molecular architecture of 5-Methyl-2-(1H-pyrrol-1-yl)pyridine, characterized by a pyridine (B92270) ring linked to a 5-methyl-substituted pyrrole (B145914) ring, provides a unique scaffold for molecular recognition. The specificity of its interactions is governed by a combination of noncovalent forces, including hydrogen bonding, van der Waals forces, and π-π stacking interactions. wiley.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key feature in its interaction with biological macromolecules. wiley.comnih.gov

The principles of molecular recognition dictate that both the shape and the electronic properties of the ligand are critical for its binding affinity and selectivity. wiley.comuu.se For derivatives of this compound, modifications to either the pyridine or the pyrrole ring can significantly alter these properties. For instance, the introduction of substituents on the pyridine ring can modulate its basicity and hydrogen bonding capacity, while alterations to the pyrrole ring can affect its aromaticity and steric profile.

A summary of key structural features and their roles in molecular recognition is presented below:

Structural FeatureRole in Molecular Recognition
Pyridine Ring Nitrogen Hydrogen bond acceptor, coordination with metal ions.
Pyrrole Ring π-π stacking interactions, hydrophobic interactions.
5-Methyl Group Steric influence on binding orientation, hydrophobic interactions.
Overall Aromatic System Platform for π-π stacking and other non-covalent interactions.

Mechanistic Studies of Molecular Interactions with Biomolecular Targets (e.g., Enzymes)

The therapeutic potential of pyridine derivatives often stems from their ability to inhibit enzyme activity. researchgate.net Understanding the mechanism of this inhibition at a molecular level is crucial for the design of more potent and selective drugs. For derivatives of this compound, this involves studying how they bind to the active site of an enzyme and interfere with its catalytic function.

One example of mechanistic probing involves a derivative, 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione, which has been investigated for its interaction with anaplastic lymphoma kinase (ALK). mdpi.com Molecular docking studies revealed that this compound binds within the active site of ALK, primarily through hydrophobic interactions between its aromatic rings (naphthalene and pyrrole) and hydrophobic residues in the enzyme's binding pocket. mdpi.com This binding prevents the natural substrate from accessing the active site, thereby inhibiting the enzyme's activity.

The general mechanism of enzyme inhibition by such compounds can be categorized as competitive, non-competitive, or uncompetitive, depending on whether the inhibitor binds to the free enzyme, the enzyme-substrate complex, or both. Kinetic studies are essential to determine the mode of inhibition and the inhibition constant (Ki), which quantifies the inhibitor's potency.

Influence of Substituents on Ligand-Target Binding Affinity and Selectivity.nih.govnih.gov

The affinity and selectivity of a ligand for its biological target can be finely tuned by introducing various substituents onto the core scaffold of this compound. The nature and position of these substituents can have a profound impact on the ligand's electronic properties, steric profile, and ability to form specific interactions with the target. nih.govnih.gov

For instance, the addition of electron-donating groups to the pyridine ring can increase its basicity, potentially enhancing its ability to form hydrogen bonds with acidic residues in a binding pocket. Conversely, electron-withdrawing groups can decrease basicity but may introduce other favorable interactions, such as dipole-dipole or halogen bonds. Studies on related pyridine derivatives have shown that the presence of methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) groups can enhance antiproliferative activity, while bulky groups or halogen atoms may decrease it. nih.gov

The following table summarizes the general effects of different types of substituents on binding affinity:

Substituent TypePotential Effect on Binding AffinityRationale
Electron-Donating Groups (e.g., -CH3, -OCH3) May increase affinityEnhanced hydrogen bonding capacity of the pyridine nitrogen.
Electron-Withdrawing Groups (e.g., -NO2, -CF3) May increase or decrease affinityCan participate in specific polar interactions but may reduce hydrogen bond strength.
Bulky Groups (e.g., tert-butyl) May decrease affinitySteric hindrance that prevents optimal binding.
Hydrogen Bond Donors/Acceptors (e.g., -OH, -NH2) Can increase affinityFormation of additional hydrogen bonds with the target.

Elucidation of Reaction Mechanisms and Pathway Preferences.researchgate.netrsc.org

Beyond its biological interactions, this compound and its derivatives are involved in various chemical transformations. Elucidating the mechanisms of these reactions is key to developing new synthetic methodologies and understanding their chemical behavior.

One area of investigation has been the reaction of 2-(5-methyl-1H-pyrrol-2-yl)pyridine with organoboron compounds, such as triphenylborane (B1294497) (BPh3). researchgate.net These reactions can lead to the formation of N,N'-chelate organoboron derivatives, which have applications in materials science. The mechanism likely involves the coordination of the boron atom to the nitrogen atoms of the pyridine and pyrrole rings, followed by subsequent transformations.

Advanced Applications and Emerging Research Frontiers of 5 Methyl 2 1h Pyrrol 1 Yl Pyridine Derivatives

Materials Science Applications (e.g., Luminescent Materials, Organic Dyes)

Derivatives of 5-Methyl-2-(1H-pyrrol-1-yl)pyridine are increasingly being explored for their potential in materials science, particularly in the development of luminescent materials and organic dyes. ontosight.ai The inherent photophysical properties of the pyrrole-pyridine scaffold allow for the design of molecules that can absorb and emit light, a key characteristic for these applications. ontosight.ai

Research into N,N′-chelate organoboron compounds derived from structures like 2-(5-methyl-1H-pyrrol-2-yl)pyridine has highlighted their successful application in organic light-emitting diodes (OLEDs), bioimaging, and as functional polymers and photocatalysts. researchgate.net The synthesis of spirocyclic tetra-coordinated boron compounds from pyridyl pyrrolide chelated boron substrates demonstrates the potential to create materials with specific and desirable electronic and photophysical properties. researchgate.net These N,N'-chelate organoboron derivatives are significant for their use in electroluminescent (EL) devices, showcasing the practical utility of this compound derivatives in advanced materials. researchgate.net

The following table summarizes the applications of these derivatives in materials science:

Interactive Data Table: Applications in Materials Science
Application Area Specific Use Derivative Type Key Finding
Organic Light-Emitting Diodes (OLEDs) Emitter materials N,N′-chelate organoboron compounds Successful application in electroluminescent devices. researchgate.net
Bioimaging Fluorescent probes N,N′-chelate organoboron compounds Potential for creating probes for biological systems. researchgate.net
Functional Polymers Monomeric units N,N′-chelate organoboron compounds Building blocks for polymers with specific electronic properties. researchgate.net
Photocatalysis Light-harvesting components N,N′-chelate organoboron compounds Utility in light-driven chemical transformations. researchgate.net

Catalysis and Organometallic Chemistry

The pyridine (B92270) and pyrrole (B145914) nitrogen atoms in this compound and its derivatives make them excellent ligands for a variety of metal ions. This has led to their extensive use in catalysis and organometallic chemistry. unimi.italfachemic.com The Lewis basic character of the pyridine nitrogen allows it to act as a ligand for transition metals, forming stable metal complexes. alfachemic.com

These complexes have shown catalytic activity in a range of important organic transformations. For instance, pyridine-containing ligands are used in:

Polymerization: Titanium-pyridine complexes can catalyze the polymerization of olefins and alkynes. alfachemic.com

Hydrogenation: Rhenium and iron-pyridine complexes have demonstrated activity in hydrogenation reactions. alfachemic.com

Hydroformylation: Rhodium(I) and Rhodium(III) pyridine complexes are effective catalysts for hydroformylation. alfachemic.com

Hydroamination: Titanium-pyridine complexes facilitate intramolecular hydroamination reactions. alfachemic.com

While direct catalytic applications of this compound are a specific area of ongoing research, the broader class of pyridine-based ligands provides a strong indication of their potential. It has been noted that in some manganese-based oxidation catalysis, pyridin-2-yl based ligands can decompose in situ to pyridine-2-carboxylic acid, which is the active catalytic species. rsc.org This highlights the importance of understanding the stability and reactivity of the ligand under catalytic conditions.

The table below outlines some catalytic reactions where pyridine-based ligands are employed:

Interactive Data Table: Catalytic Applications of Pyridine-Based Ligands
Catalytic Reaction Metal Complex Substrate
Polymerization Titanium-pyridine Olefins, Alkynes
Hydrogenation Rhenium-pyridine, Iron-pyridine Cyclohexene, Nitrobenzene
Hydroformylation Rhodium-pyridine Ethylene hydrocarbons
Hydroamination Titanium-pyridine Aminoalkene

Supramolecular Chemistry and Anion Sensing Systems

The ability of the pyrrole N-H group to act as a hydrogen bond donor, coupled with the coordinating ability of the pyridine nitrogen, makes derivatives of this compound excellent candidates for applications in supramolecular chemistry and anion sensing.

Research has shown that related 4-(pyrrol-1-yl)pyridine derivatives can act as supramolecular chemodosimeters for the detection of nitrite (B80452) ions in aqueous solutions, with detection possible by the naked eye. mdpi.comnih.gov The sensing mechanism is believed to involve changes in the supramolecular aggregate system upon interaction with an anion. mdpi.comnih.gov The introduction of methyl groups on the pyrrole ring, as in the case of this compound, can influence the sensitivity and selectivity of the anion sensing system. mdpi.com

Furthermore, pyrrole-pyridine based hosts have been designed for the recognition of anions such as dihydrogen phosphate. nih.gov The binding properties are typically studied using 1H-NMR titrations, where changes in the chemical shifts of the pyrrole and amide N-H protons upon addition of an anion indicate complex formation. nih.gov The strength of the interaction is influenced by the basicity of the pyridine ring and the ability of the pyrrole N-H to form hydrogen bonds. nih.gov

Key features of these anion sensing systems are summarized below:

Interactive Data Table: Anion Sensing with Pyrrole-Pyridine Derivatives
Analyte Sensing Mechanism Key Feature
Nitrite (NO₂⁻) Supramolecular aggregation changes Naked-eye detection in aqueous solution. mdpi.comnih.gov
Dihydrogen Phosphate (H₂PO₄⁻) Hydrogen bonding Strong interaction with the pyrrole N-H proton. nih.gov
Fluoride (F⁻), Chloride (Cl⁻), Bromide (Br⁻) Hydrogen bonding Quenching of fluorescence in conjugated systems. researchgate.net

Mechanistic Aspects in Biotechnology and Cellular Process Modulation

The diverse biological activities of pyrrole and pyridine derivatives have prompted investigations into their mechanisms of action in biological systems. While specific mechanistic studies on this compound are emerging, the broader classes of pyrrole and pyridine compounds offer significant insights.

Pyrrole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. researchgate.netnih.gov The mechanism of action often involves the interaction of the pyrrole moiety with biological macromolecules. For example, some pyrrole-containing compounds have been synthesized and evaluated for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. nih.gov

Pyridine derivatives are also widely reported to possess a range of biological activities, including potential as anticancer, antibacterial, and anti-inflammatory agents. nih.gov The 2-amino-3-cyanopyridine (B104079) scaffold, for instance, is a key building block in the design of new drugs. nih.gov The mechanism of action of these compounds is often related to their ability to inhibit specific enzymes or modulate cellular signaling pathways. For example, certain pyridine derivatives have been identified as IKK-β inhibitors and HIV-1 inhibitors. nih.gov

Understanding the structure-activity relationships (SAR) is crucial for the development of more potent and selective therapeutic agents. For instance, the introduction of different substituents on the pyridine or pyrrole rings can significantly impact the biological activity of the resulting compound. nih.gov

Conclusion and Future Research Directions

Synthesis of Knowledge and Remaining Challenges

The core value of pyridyl-pyrrole compounds lies in their function as effective N,N-bidentate ligands capable of chelating with a variety of transition metals. researchgate.net This interaction gives rise to coordination complexes with interesting physical, electrochemical, and optical properties. researchgate.net The synthesis of related pyrrole (B145914) and pyridine (B92270) derivatives often involves methods like Paal-Knorr condensation or multicomponent reactions, which can be tailored to produce various substituted heterocycles. mdpi.comrsc.org

However, the field faces several challenges, particularly concerning the specific synthesis and characterization of 5-Methyl-2-(1H-pyrrol-1-yl)pyridine. A primary obstacle is the notable scarcity of dedicated research and published literature for this exact isomer. Most available data pertains to analogues such as 2-(1H-pyrrol-1-yl)pyridine or isomeric pyrrolopyridines like 5-Methyl-1H-pyrrolo[2,3-b]pyridine. ontosight.aicookechem.com General synthetic routes for pyrrole systems can also present difficulties, including the formation of difficult-to-separate side products and the thermodynamic instability of certain isomers, which complicates synthesis and purification. chim.it

Remaining Challenges Description
Lack of Specific Data There is a significant gap in the scientific literature regarding the synthesis, properties, and reactivity of this compound itself.
Synthetic Efficiency Development of high-yield, regioselective, and scalable synthetic protocols is needed to access this specific substitution pattern without significant by-product formation. mdpi.comchim.it
Property Characterization Comprehensive experimental characterization of its photophysical, electrochemical, and biological properties is required to validate theoretical potential.

Overcoming these challenges through targeted synthetic and analytical research is crucial for unlocking the potential of this particular molecule.

Prospects for Advanced Chemical Systems and Novel Applications

The future for this compound is promising, with potential applications spanning materials science, medicinal chemistry, and catalysis. Its structure is a strong candidate for developing advanced chemical systems.

In materials science , the compound's ability to act as a ligand is a key feature. Its coordination complexes could be investigated for use in organic light-emitting diodes (OLEDs), molecular sensors, and photovoltaic devices. researchgate.net The specific electronic profile imparted by the methyl group on the pyridine ring may lead to materials with unique luminescent or photophysical properties. ontosight.aiontosight.ai Furthermore, its potential role in forming N,N'-chelate organoboron compounds opens avenues for creating functional polymers and materials for bioimaging. researchgate.net

In medicinal chemistry , the pyrrole-pyridine scaffold is a recognized pharmacophore found in many biologically active compounds. rsc.org Analogues have shown potential as protein kinase modulators, suggesting that this compound could serve as a valuable building block for designing novel therapeutics, potentially for cancer or inflammatory diseases. cookechem.comontosight.aimdpi.com The methyl group offers a site for chemical modification to fine-tune the molecule's interaction with biological targets.

Potential Future Applications Field Rationale
Luminescent Materials & OLEDs Materials ScienceAs an N,N-bidentate ligand, it can form metal complexes with desirable photophysical properties for lighting and display technologies. researchgate.net
Molecular Sensors Materials ScienceCoordination complexes can be designed to exhibit changes in optical or electronic properties upon binding to specific analytes. researchgate.net
Protein Kinase Inhibitors Medicinal ChemistryThe related 5-Methyl-1H-pyrrolo[2,3-b]pyridine scaffold is a known intermediate for kinase modulators, indicating potential for anticancer drug discovery. cookechem.com
Novel Catalysts CatalysisMetal complexes of this ligand could exhibit unique catalytic activity and selectivity for specific organic transformations due to its distinct steric and electronic properties. researchgate.netchemscene.com
Bioimaging Agents Chemical BiologyAs a component of organoboron complexes, it could be used to develop new fluorescent probes for biological imaging. researchgate.net

The unique combination of a pyridine and a pyrrole ring suggests that this compound and its derivatives warrant significant further investigation. Focused research into its synthesis and properties is the critical next step toward realizing its prospects in these advanced applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Methyl-2-(1H-pyrrol-1-yl)pyridine, and what catalytic systems are typically employed?

  • Methodological Answer : The compound is synthesized via palladium-catalyzed acylation of 3-methyl-2-(1H-pyrrol-1-yl)pyridine with aromatic aldehydes. Key reagents include Pd(OAc)₂ (palladium acetate) as the catalyst, TBHP (tert-butyl hydroperoxide) as an oxidant, and pivalic acid as an additive in dry toluene. Reactions are conducted in sealed tubes at 60–120°C for 1.5–7 hours, depending on the substrate . Alternative routes may involve reductive amination of 2-amino-5-methylpyridine derivatives with piperidone intermediates under hydrogenation conditions .

Q. How can X-ray crystallography be utilized to confirm the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to process intensity data and generate structural models. ORTEP-3 or WinGX can visualize thermal ellipsoids and validate bond angles/distances. Ensure proper crystal mounting and data collection at low temperatures (e.g., 100 K) to minimize disorder .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : The compound is classified as a controlled product due to its reactive pyrrole and pyridine moieties. Use fume hoods, nitrile gloves, and flame-resistant lab coats. Store in airtight containers under inert gas (N₂/Ar) at –20°C. Disposal must comply with hazardous waste regulations, avoiding aqueous drains due to potential environmental toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic (NMR/IR) and crystallographic data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) in solution vs. solid-state structures. Perform variable-temperature NMR to detect conformational changes. Compare DFT-optimized geometries (using Gaussian or ORCA) with crystallographic data. For ambiguous cases, use high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

Q. What strategies optimize the catalytic efficiency of Pd(OAc)₂ in synthesizing this compound derivatives?

  • Methodological Answer : Screen additives (e.g., ligands like PPh₃ or carbenes) to stabilize Pd intermediates. Adjust solvent polarity (e.g., DMF vs. toluene) to modulate reaction kinetics. Employ microwave-assisted synthesis to reduce reaction time and improve yields. Monitor reaction progress via TLC or in-situ FTIR to identify rate-limiting steps .

Q. How do electronic effects of substituents on the pyridine ring influence the biological activity of this compound?

  • Methodological Answer : Electron-withdrawing groups (e.g., –NO₂, –CF₃) enhance binding to cytochrome P450 enzymes by increasing electrophilicity. Use molecular docking (AutoDock Vina) to predict interactions with CYP1A2/CYP2C19 active sites. Validate via enzyme inhibition assays (fluorometric or LC-MS-based) with IC₅₀ determinations. Compare with structurally related inhibitors (e.g., 5-Methyl-2-(p-tolyl)pyridine) to establish SAR trends .

Q. What role does this compound play in transition-metal-catalyzed C–H functionalization reactions?

  • Methodological Answer : The pyrrole nitrogen acts as a directing group for Ru- or Co-catalyzed C–H activation. For example, Ru(II) catalysts (e.g., [RuCl₂(p-cymene)]₂) enable regioselective arylations at the pyridine C3 position. Mechanistic studies (kinetic isotope effects, radical traps) suggest a concerted metalation-deprotonation pathway. Compare turnover numbers (TONs) with alternative directing groups (e.g., –CONHR) to assess efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.